molecular formula C19H15FN4O2S B2745154 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide CAS No. 343373-13-7

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide

Cat. No.: B2745154
CAS No.: 343373-13-7
M. Wt: 382.41
InChI Key: GZKSGGUOGSWEIA-UHFFFAOYSA-N
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Description

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide is a nicotinamide derivative featuring a pyridinylsulfanyl linker substituted with an acetylamino group at the 6-position and a 4-fluorophenyl moiety on the amide nitrogen. Its design combines a nicotinamide scaffold with sulfur-containing and fluorinated groups, which are common in bioactive molecules to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-12(25)23-17-9-8-15(11-22-17)27-19-16(3-2-10-21-19)18(26)24-14-6-4-13(20)5-7-14/h2-11H,1H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKSGGUOGSWEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide typically involves multi-step organic reactions:

  • Formation of the 6-(acetylamino)-3-pyridinyl intermediate: : This step might involve the acetylation of 6-amino-3-pyridinyl using acetic anhydride under mild heating conditions.

  • Thioether formation: : The 6-(acetylamino)-3-pyridinyl intermediate reacts with a sulfhydryl compound to form the sulfanyl group.

  • Coupling with N-(4-fluorophenyl)nicotinamide: : Finally, a coupling reaction occurs, possibly using a condensing agent like DCC (dicyclohexylcarbodiimide), to attach the N-(4-fluorophenyl)nicotinamide to the sulfanyl group.

Industrial Production Methods

For industrial production, optimized and scaled-up versions of the above synthetic routes are utilized. This may involve the use of continuous flow reactors to enhance yield and reduce reaction times. Reaction conditions are tightly controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : This may reduce the nitro group to an amine.

  • Substitution: : Particularly at the pyridinyl or phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated solvents for substitution reactions.

Major Products

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction reactions could result in amino derivatives.

  • Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: finds applications in various domains:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors. The acetylamino group may facilitate binding to specific active sites, while the sulfanyl and fluorophenyl groups enhance its stability and affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The European Patent Application (2023) discloses structurally related compounds with pyridine, thiazole, and sulfonyl motifs, enabling a detailed comparison . Key structural and functional differences are outlined below:

Core Scaffold

  • Target Compound : Nicotinamide core with a sulfanyl-linked pyridine.
  • Analogues : Carboxamide or pyrimidine cores (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) or thiazole-containing pyridines (e.g., 2-[6-[2-(5-fluoro-3-pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine) .

Substituent Effects

  • Electron-Withdrawing Groups: The target compound’s 4-fluorophenyl group enhances lipophilicity and may improve membrane permeability compared to analogues with methylsulfonyl or chloro substituents (e.g., 1-[(6-chloro-3-pyridinyl)...) . Acetylamino at the pyridinyl 6-position likely increases solubility relative to methylsulfonyl or thiazolyl groups in analogues, which may reduce metabolic clearance risks .
  • Heterocyclic Linkers :

    • The sulfanyl bridge in the target compound offers conformational flexibility, whereas analogues with rigid thiazolyl linkers (e.g., 6-[2-(3-pyridinyl)-5-thiazolyl]pyridine) could enhance target binding but reduce adaptability .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Hypothesized Advantages/Disadvantages
Target Compound Nicotinamide 6-acetylamino, 4-fluorophenyl Improved solubility; moderate metabolic stability
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Carboxamide Methylsulfonyl, thiazolyl High binding affinity; potential CYP inhibition
2-[6-[2-(5-fluoro-3-pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine Pyrimidine 5-fluoro-pyridinyl, thiazolyl Enhanced bioavailability; synthetic complexity
1-[(6-chloro-3-pyridinyl)... Pyridine Chloro, unspecified groups High potency; possible toxicity risks

Pharmacological Implications

  • Target Compound: The acetylamino group may reduce off-target interactions compared to methylsulfonyl-containing analogues, which could inhibit cytochrome P450 enzymes . However, the 4-fluorophenyl group might limit blood-brain barrier penetration relative to smaller substituents.
  • Thiazolyl Analogues : Compounds like 6-[2-(3-pyridinyl)-5-thiazolyl]pyridine exhibit strong kinase inhibition but face challenges in solubility and synthetic scalability .
  • Fluorinated Derivatives : The 5-fluoro-pyridinyl group in analogues suggests improved pharmacokinetics, though fluorine’s positional effects (e.g., para vs. meta) require further optimization .

Biological Activity

The compound 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide is a novel sulfanyl-containing nicotinamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of the compound is characterized by the presence of a pyridine ring, a sulfanyl group, and a fluorophenyl moiety. Its molecular formula is C15_{15}H14_{14}FN3_3O2_{2}S, and it possesses unique pharmacophoric features that may contribute to its biological effects.

Preliminary studies suggest that the compound may exert its effects through multiple mechanisms, including:

  • Inhibition of key enzymes : The sulfanyl group may interact with various biological targets, potentially inhibiting enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells by modulating apoptotic pathways.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cancer cell growth through cell cycle arrest and apoptosis induction.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (μM)Mechanism
Compound AHepG26.92Apoptosis induction
Compound BMCF78.26Cell cycle arrest
This compoundTBDTBDTBD

Note: TBD indicates that specific IC50_{50} values for the compound are yet to be determined.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research into similar sulfanyl derivatives has revealed their effectiveness against various bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound CE. coli5
Compound DS. aureus10
This compoundTBD

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Effects : A study published in PMC5421875 highlighted a related compound's ability to induce apoptosis in HepG2 cells through S-phase cell cycle arrest, suggesting similar mechanisms could be explored for our compound .
  • Antifungal Properties : Research on sulfanyl-substituted compounds demonstrated superior antifungal activities compared to traditional treatments, indicating that structural modifications could enhance efficacy against resistant strains .

Q & A

Q. How can crystallography data resolve ambiguities in its solid-state behavior?

  • Methodological Answer :
  • Single-crystal growth : Vapor diffusion (e.g., hexane into ethanol solution) at 4°C .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer .
  • Polymorph screening : Solvent/anti-solvent combinations (e.g., acetone/water) to identify stable forms .

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